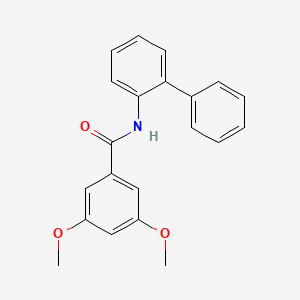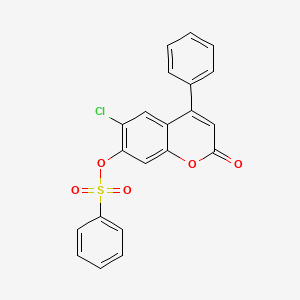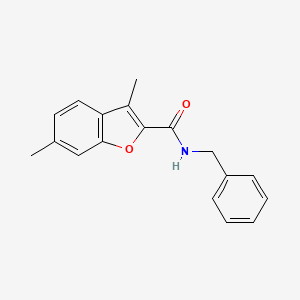![molecular formula C17H14BrClN2O2 B5215330 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRQ is a quinazolinone derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may act by inhibiting the activity of certain enzymes, including topoisomerases and protein kinases. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to modulate the immune system and may have a role in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied, and its potential therapeutic applications have been well documented. However, there are also limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone research. One possible direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in combination with other drugs for cancer therapy. Another direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in the treatment of neurodegenerative diseases. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone needs to be further elucidated to better understand its potential therapeutic applications. Finally, the development of new synthesis methods for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may lead to the discovery of new derivatives with improved properties.
In conclusion, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases. While there are limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Synthesemethoden
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through various methods, including the reaction of 2-bromo-4-chlorophenol with 3-chloropropylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 2-bromo-4-chlorophenol with 3-(2-aminoethyl)indole followed by cyclization with phthalic anhydride. Both methods have been reported to yield 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone with high purity.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been reported to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-14-10-12(19)6-7-16(14)23-9-3-8-21-11-20-15-5-2-1-4-13(15)17(21)22/h1-2,4-7,10-11H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIKNGEHMTOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7018128 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)


![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)


![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)